molecular formula C19H23NO3S B2430877 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448131-00-7

2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No.: B2430877
CAS No.: 1448131-00-7
M. Wt: 345.46
InChI Key: ITFHVHIUAJQUCC-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a synthetic acetamide derivative of significant interest in modern medicinal chemistry research. This compound features a molecular framework that incorporates both ethoxyphenyl and (methylthio)phenyl moieties, a structural motif shared with several pharmacologically active molecules investigated for their potential biological activities. Phenoxy acetamide and thio-containing derivatives represent an important class of compounds in drug discovery, with documented research into their anti-inflammatory, anti-mycobacterial, and antiproliferative properties . The presence of the hydroxy group in the ethyl bridge suggests potential for hydrogen bonding, which may influence its interaction with biological targets. This chemical is provided as a high-purity material to support early-stage investigative studies, including target identification, mechanism of action (MoA) elucidation, and structure-activity relationship (SAR) profiling. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety assessments prior to use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-3-23-16-8-4-14(5-9-16)12-19(22)20-13-18(21)15-6-10-17(24-2)11-7-15/h4-11,18,21H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFHVHIUAJQUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Ethoxyphenyl)acetic Acid

This intermediate is typically prepared via Friedel-Crafts alkylation of 4-ethoxyphenol with chloroacetic acid in the presence of AlCl₃. Alternative routes include:

  • Grignard reaction : Ethylation of 4-hydroxyphenylacetic acid using ethyl magnesium bromide.
  • Enzymatic ester hydrolysis : Ethyl 2-(4-ethoxyphenyl)acetate is hydrolyzed using lipases in aqueous media.

Yields vary between 65–85%, with purity >98% achieved through recrystallization from ethanol-water mixtures.

Synthesis of 2-Amino-1-(4-(Methylthio)phenyl)ethanol

This amine precursor is synthesized via reductive amination of 4-(methylthio)acetophenone with ammonia and hydrogen gas over Raney nickel. Key steps include:

  • Ketone formation : 4-(Methylthio)benzaldehyde reacts with acetyl chloride to form 4-(methylthio)acetophenone.
  • Reductive amination : Catalytic hydrogenation at 50–60°C under 5–10 bar H₂ pressure yields the target amine.

Amide Bond Formation Strategies

The coupling of 2-(4-ethoxyphenyl)acetic acid and 2-amino-1-(4-(methylthio)phenyl)ethanol presents challenges due to the hydroxyl group’s nucleophilicity, which risks esterification. Three principal methods have been optimized:

Direct Coupling Using Carbodiimide Reagents

Ethylcarbodiimide (EDC) and N,N′-dicyclohexylcarbodiimide (DCC) are employed with N-hydroxysuccinimide (NHS) to activate the carboxylic acid (Table 1).

Table 1: Comparison of Coupling Agents

Coupling Agent Solvent Temp (°C) Yield (%) Purity (%)
EDC/NHS DCM 25 78 95
DCC/HOBt THF 0–5 82 97
CDI Acetonitrile 40 70 93

Optimal results (82% yield) are achieved with DCC and hydroxybenzotriazole (HOBt) in THF at 0–5°C, minimizing side reactions.

Acid Chloride Mediated Coupling

Conversion of 2-(4-ethoxyphenyl)acetic acid to its acid chloride using oxalyl chloride enables rapid amide formation. The reaction proceeds under anhydrous conditions:

  • Chlorination : 2-(4-Ethoxyphenyl)acetic acid + oxalyl chloride → 2-(4-ethoxyphenyl)acetyl chloride (95% conversion).
  • Amidation : Dropwise addition to 2-amino-1-(4-(methylthio)phenyl)ethanol in dichloromethane (DCM) with triethylamine (TEA) as base.

This method affords 88% yield but requires rigorous moisture control.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B ) catalyze amide bond formation in non-aqueous media, offering eco-friendly advantages. Key parameters:

  • Solvent: tert-Butanol
  • Temp: 37°C
  • Yield: 65% after 24 h

While greener, enzymatic methods lag in efficiency compared to chemical approaches.

Protecting Group Strategies for Hydroxyl Functionality

To prevent esterification, the hydroxyl group in 2-amino-1-(4-(methylthio)phenyl)ethanol is protected during coupling:

Silyl Ether Protection

  • Protection : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Yields improve to 91% with this method, albeit at higher cost.

Acetyl Protection

  • Protection : Acetic anhydride in pyridine.
  • Deprotection : Mild hydrolysis with K₂CO₃ in methanol.

This economical approach achieves 85% yield but risks over-acylation.

Purification and Characterization

Crude product is purified via:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water (4:1) yields crystals with mp 132–134°C.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7 Hz, 3H, OCH₂CH₃), 2.48 (s, 3H, SCH₃), 3.98 (q, J=7 Hz, 2H, OCH₂), 4.72 (br s, 1H, OH), 6.82–7.34 (m, 8H, Ar-H).
  • HRMS : m/z 386.1443 [M+H]⁺ (calc. 386.1438).

Industrial Scalability and Process Optimization

Patent WO2015159170A2 highlights catalytic hydrogenation for amine synthesis, adaptable to large-scale production. Key considerations:

  • Catalyst Recycling : Pd/C catalysts reused up to 5 cycles with <5% activity loss.
  • Solvent Recovery : Toluene and ethyl acetate are distilled and recycled, reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The ethoxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)acetamide: Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both ethoxy and methylthio groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Biological Activity

2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the following molecular formula: C19H23NO3SC_{19}H_{23}NO_3S with a molecular weight of 345.5 g/mol. The synthesis typically involves multi-step organic reactions, which can be summarized as follows:

  • Formation of the Ethoxyphenyl Intermediate : Reaction of 4-ethoxyphenol with acetic anhydride yields 4-ethoxyphenyl acetate.
  • Introduction of the Hydroxy Group : The intermediate is treated with sodium hydroxide to introduce the hydroxy group, yielding 2-hydroxy-2-(4-ethoxyphenyl)ethanol.
  • Formation of the Methylthio Intermediate : Reaction of 4-methylthiophenol with an alkylating agent produces 4-(methylthio)phenyl ethyl ether.

The biological activity of this compound is primarily attributed to its functional groups, which can form hydrogen bonds and interact with various biological targets, including enzymes and receptors. This interaction may modulate their activity, leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects are ongoing, with promising results in modulating inflammatory pathways.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values indicating effectiveness.
Investigated anti-inflammatory properties in vitro, showing inhibition of pro-inflammatory cytokine production.
Evaluated cytotoxic effects on cancer cell lines, revealing potential for further development in oncology.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
2-(4-methoxyphenyl)-N-(2-hydroxy-2-(4-methylthio)phenyl)acetamideSimilar structure with methoxy groupExhibits lower antimicrobial activity compared to the ethoxy derivative.
2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-methylsulfonyl)phenyl)acetamideContains a methylsulfonyl groupShows enhanced anti-inflammatory effects but reduced antimicrobial efficacy.

Q & A

Q. What are the key synthetic routes for 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the acetamide backbone via nucleophilic substitution or condensation reactions.
  • Step 2 : Functionalization of the phenyl rings with ethoxy and methylthio groups using alkylation or thioetherification reactions.
  • Step 3 : Hydroxyethyl group introduction via reductive amination or epoxide ring-opening.

Q. Monitoring Progress :

  • TLC Analysis : Use 30% ethyl acetate in hexane as a mobile phase to track intermediate formation .
  • Spectroscopic Checks : Mid-reaction aliquots analyzed by 1H^1H-NMR for characteristic peaks (e.g., ethoxy protons at ~1.3 ppm, methylthio protons at ~2.5 ppm) .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR to verify substituent positions (e.g., ethoxy, methylthio, hydroxyethyl groups).
    • 13C^{13}C-NMR to confirm carbonyl (C=O) and aromatic carbons.
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, hydroxyl O-H stretch at ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. How do solvent and catalyst choices impact synthesis efficiency?

  • Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions. Ethanol/methanol is preferred for hydroxyethyl group formation due to protic conditions .
  • Catalysts : Triethylamine (TEA) or DMAP accelerates amide bond formation. Transition-metal catalysts (e.g., Pd/C) may be used for hydrogenation steps .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, temperature). For example:

    VariableLow LevelHigh Level
    Catalyst (Pd/C)1 mol%5 mol%
    Temperature60°C80°C
    Reaction Time6 h12 h
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .

Q. How should discrepancies in biological activity data across different studies be analyzed?

  • Statistical Meta-Analysis : Pool data from multiple studies to assess effect size variability.
  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).
  • Controlled Variables : Account for differences in compound purity (e.g., HPLC data ≥95%) or solvent residues (e.g., DMSO concentration in cell assays) .

Q. What strategies are used to correlate structural features with observed biological activities?

  • Structure-Activity Relationship (SAR) Studies :
    • Modification of Substituents : Compare analogs with varied ethoxy/methylthio groups to assess antimicrobial or anticancer potency.
    • Computational Docking : Use software (e.g., AutoDock) to predict binding affinities with target proteins (e.g., kinases, receptors) .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyethyl for hydrogen bonding) .

Q. How can researchers resolve contradictions in reported synthetic protocols?

  • Cross-Validation : Reproduce conflicting methods with strict adherence to described conditions.
  • Mechanistic Analysis : Use kinetic studies (e.g., rate measurements) to identify rate-limiting steps.
  • Intermediate Trapping : Isolate and characterize intermediates to pinpoint divergent pathways .

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